molecular formula C15H19N5O7 B1682459 Triacetylganciclovir CAS No. 86357-14-4

Triacetylganciclovir

Numéro de catalogue: B1682459
Numéro CAS: 86357-14-4
Poids moléculaire: 381.34 g/mol
Clé InChI: PEZKHGVZZSQDPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triacetylganciclovir is a derivative of ganciclovir, a potent antiviral agent used primarily to treat cytomegalovirus infectionsIt is characterized by its high molecular weight of 381.35 g/mol and is often used in research settings due to its enhanced stability and bioavailability compared to ganciclovir .

Applications De Recherche Scientifique

Triacetylganciclovir has several applications in scientific research:

Mécanisme D'action

Target of Action

Triacetylganciclovir is a derivative of Ganciclovir . The primary target of Ganciclovir is the DNA polymerase of the Cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the viral DNA, making it a key target for antiviral therapy .

Mode of Action

The antiviral activity of Ganciclovir is achieved through the inhibition of viral DNA replication . This inhibitory action is highly selective as the drug must be converted to its active form, Ganciclovir-5’-triphosphate (Ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK) . This active form of Ganciclovir selectively and potently inhibits the viral DNA polymerase .

Biochemical Pathways

The biochemical pathway affected by Ganciclovir involves the replication of the CMV DNA . By inhibiting the viral DNA polymerase, Ganciclovir prevents the synthesis of new viral DNA, thereby interrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of Ganciclovir, the parent compound of this compound, has been studied . It is indicated for curative or preventive treatment of CMV infections . The pharmacokinetics of Ganciclovir following intravenous administration and oral administration of Valganciclovir, a prodrug of Ganciclovir, have been characterized to optimize dosing schemes . .

Result of Action

The result of Ganciclovir’s action is the prevention of CMV replication . By inhibiting the viral DNA polymerase, Ganciclovir prevents the synthesis of new viral DNA, thereby interrupting the replication of the virus . This leads to a decrease in viral load and helps control CMV infections .

Action Environment

The action of Ganciclovir, and by extension this compound, can be influenced by various environmental factors. In general, gene-environment interactions can have a significant impact on the efficacy of therapeutic agents .

Analyse Biochimique

Biochemical Properties

Triacetylganciclovir plays a crucial role in biochemical reactions by acting as a prodrug that is converted into its active form, ganciclovir, within the body. The conversion process involves enzymatic hydrolysis, where esterases cleave the acetyl groups from this compound, releasing ganciclovir. Ganciclovir then undergoes phosphorylation by viral and cellular kinases to form ganciclovir triphosphate, the active antiviral agent. This compound interacts with various enzymes, including esterases and kinases, facilitating its conversion and activation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. Once converted to ganciclovir triphosphate, it inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This action is particularly effective against CMV-infected cells, leading to the suppression of viral proliferation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the replication machinery of the virus, thereby reducing the viral load and mitigating the infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. Once incorporated, ganciclovir triphosphate causes chain termination, effectively halting viral DNA synthesis. This process is facilitated by the preferential phosphorylation of ganciclovir by the viral UL97 kinase, followed by further phosphorylation by cellular kinases. The inhibition of viral DNA polymerase by ganciclovir triphosphate is a key aspect of its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable at room temperature but may degrade over extended periods or under specific conditions. In vitro studies have shown that the compound maintains its antiviral efficacy over time, with long-term effects on cellular function observed in both in vitro and in vivo studies. These effects include sustained inhibition of viral replication and reduced cytotoxicity compared to ganciclovir .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces viral load and improves clinical outcomes in infected animals. At higher doses, toxic or adverse effects may be observed, including hematological toxicity and renal impairment. Threshold effects have been identified, indicating the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily focusing on its conversion to ganciclovir. The initial step involves hydrolysis by esterases, followed by phosphorylation by viral and cellular kinases. These metabolic processes are crucial for the activation of this compound and its subsequent antiviral activity. The compound’s interaction with enzymes such as esterases and kinases highlights its role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed via the bloodstream, reaching target tissues where it is taken up by cells. Transporters and binding proteins facilitate its cellular uptake and distribution. The compound’s localization and accumulation within infected cells enhance its antiviral efficacy, ensuring that it reaches the sites of viral replication .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Once inside the cell, this compound is directed to specific compartments, including the cytoplasm and nucleus, where it undergoes enzymatic conversion to ganciclovir. Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate subcellular sites for effective antiviral action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of triacetylganciclovir involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity (≥99%) and involves additional steps for purification and quality control to meet industrial standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Comparaison Avec Des Composés Similaires

    Ganciclovir: The parent compound, used to treat cytomegalovirus infections.

    Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.

    Acyclovir: Another antiviral agent used to treat herpes simplex virus infections.

Uniqueness: Triacetylganciclovir is unique due to its enhanced stability and bioavailability compared to ganciclovir. Its acetylated form allows for better absorption and prolonged activity in the body, making it a valuable compound in antiviral research and therapy .

Propriétés

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKHGVZZSQDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436089
Record name Triacetylganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86357-14-4
Record name N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86357-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetylganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacetylganciclovir
Reactant of Route 2
Reactant of Route 2
Triacetylganciclovir
Reactant of Route 3
Reactant of Route 3
Triacetylganciclovir
Reactant of Route 4
Reactant of Route 4
Triacetylganciclovir
Reactant of Route 5
Reactant of Route 5
Triacetylganciclovir
Reactant of Route 6
Reactant of Route 6
Triacetylganciclovir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.